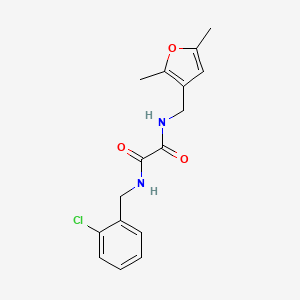
N1-(2-chlorobenzyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-chlorobenzyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H17ClN2O3 and its molecular weight is 320.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-chlorobenzyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, cytotoxicity, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20ClN2O3, with a molecular weight of 354.82 g/mol. The compound features an oxalamide linkage that is significant for its biological interactions.
Antimicrobial Activity
In Vitro Studies:
Recent studies have evaluated the antimicrobial properties of various oxalamide derivatives against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). For instance, compounds similar to this compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 12.9 µM against MRSA isolates .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Bacteria |
|---|---|---|
| This compound | 12.9 | MRSA |
| Compound A | 25.9 | Staphylococcus aureus |
| Compound B | 15.0 | Enterococcus faecalis |
Cytotoxicity Profile
The cytotoxicity of this compound has been assessed using various cancer cell lines. In one study, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (cervical cancer) | 18.5 | Selective against cancer cells |
| MCF-7 (breast cancer) | 22.0 | Moderate cytotoxicity |
| Normal Fibroblasts | >50 | Low toxicity |
Anti-inflammatory Effects
In addition to its antimicrobial and cytotoxic properties, this compound has demonstrated anti-inflammatory activity. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action:
The proposed mechanism involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in inflammatory responses. By inhibiting NF-kB translocation to the nucleus, the compound may reduce inflammation markers .
Case Studies
-
Study on Antibacterial Efficacy:
A study involving several oxalamide derivatives found that those with halogen substitutions exhibited enhanced activity against MRSA compared to their non-halogenated counterparts. The presence of the chlorobenzyl group in this compound was crucial for this enhanced activity . -
Cytotoxicity in Cancer Research:
In a comparative study assessing various compounds for their anticancer properties, this compound was found to be one of the most effective against breast cancer cell lines while maintaining low toxicity towards normal cells .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[(2,5-dimethylfuran-3-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10-7-13(11(2)22-10)9-19-16(21)15(20)18-8-12-5-3-4-6-14(12)17/h3-7H,8-9H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOVNTMQWSZNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














